molecular formula C23H19F2N5O B2494725 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide CAS No. 941964-13-2

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2494725
CAS No.: 941964-13-2
M. Wt: 419.436
InChI Key: VNKMKUBSSGYDQI-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound that features a tetrazole ring, a difluorophenyl group, and a diphenylpropanamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS, including cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.

Mode of Action

This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the Dopamine D2 receptor, preventing dopamine from binding and exerting its normal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The difluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. Finally, the diphenylpropanamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring cleavage.

    Reduction: The compound can be reduced, particularly at the amide bond, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield carboxylic acids or other oxidized derivatives, while reduction of the amide bond could produce amines.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar tetrazole ring structure but different substituents.

    1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound featuring a difluorophenyl group and a heterocyclic ring.

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is unique due to its combination of a tetrazole ring, difluorophenyl group, and diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N5O/c24-20-12-11-18(13-21(20)25)30-22(27-28-29-30)15-26-23(31)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKMKUBSSGYDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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